2-(2-nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-(2-nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H14N4O4S and its molecular weight is 322.34. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibitors for Cancer Therapy
Compounds similar to N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-2-(2-nitro-phenoxy)-acetamide have been synthesized and evaluated as glutaminase inhibitors. These inhibitors, including BPTES analogs, have shown promise in attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models, highlighting their therapeutic potential in cancer treatment. The research by Shukla et al. (2012) reveals that certain analogs exhibit similar potency to BPTES with improved solubility, which could lead to better drug-like properties for cancer therapy (Shukla et al., 2012).
Anticancer Activities
The synthesis of new derivatives and their evaluation against cancer cell lines have been a significant area of research. Compounds derived from thiadiazole have been investigated for their anticancer activities. One study conducted by Çevik et al. (2020) on novel 1,3,4-thiadiazole derivatives showed promising cytotoxic activity against breast cancer and lung cancer cell lines, suggesting these compounds could be potential anticancer agents (Çevik et al., 2020).
Antitumor Agents against Chronic Myelogenous Leukemia
Research by Altıntop et al. (2017) focused on designing 1,3,4-thiadiazole derivatives to act as antitumor agents, specifically targeting chronic myelogenous leukemia. The study highlighted the significance of the nitrothiazole moiety in inhibiting the Abl protein kinase and showing selective activity against Bcr-Abl positive K562 cell line. This approach provides a foundation for the development of novel kinase inhibitors (Altıntop et al., 2017).
Antibacterial and Antiviral Activities
The synthesis and evaluation of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have shown promising antibacterial and antiviral activities. Tang et al. (2019) reported that these compounds exhibited good antiviral activities against tobacco mosaic virus and antibacterial activities against certain pathogens, indicating their potential as molecular templates for developing highly-efficient antiviral and antibacterial agents (Tang et al., 2019).
Properties
IUPAC Name |
2-(2-nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-8(2)12-15-16-13(22-12)14-11(18)7-21-10-6-4-3-5-9(10)17(19)20/h3-6,8H,7H2,1-2H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBVLLMADVJVLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330517 |
Source
|
Record name | 2-(2-nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26658797 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307544-98-5 |
Source
|
Record name | 2-(2-nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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